6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid
Description
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS: 326920-49-4) is a cyclohexene-based carboxylic acid derivative featuring a 2-methoxyphenylcarbamoyl substituent at the 6-position of the cyclohexene ring. Its molecular formula is C₁₅H₁₅NO₄, with a molar mass of 273.28 g/mol and an InChIKey of DCJSHKQYJZNXTJ-UHFFFAOYSA-N . The compound is structurally characterized by:
- A partially unsaturated cyclohexene ring.
- A carboxylic acid group at the 1-position.
- A carbamoyl linker connecting the cyclohexene ring to a 2-methoxyanilino group.
This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the carboxylic acid) and lipophilicity (from the aromatic and cyclohexene moieties).
Properties
IUPAC Name |
6-[(2-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15(18)19/h2-5,8-11H,6-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSHKQYJZNXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves several steps. The synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is typically synthesized through organic reactions involving the appropriate starting materials and reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of Bioactive Compounds
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the formation of complex molecules through various organic reactions, including:
- Coupling Reactions : This compound can undergo palladium-catalyzed coupling reactions to form carbazoles and other nitrogen-containing heterocycles, which are important in medicinal chemistry .
- Multicomponent Reactions : It can be utilized in one-pot multicomponent reactions to generate diverse heterocyclic scaffolds, which are crucial for drug discovery and development .
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for developing pharmaceuticals targeting various diseases. Research has indicated potential applications in:
- Anticancer Agents : Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Drugs : The methoxyanilino group may play a role in modulating inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
Material Science
Due to its unique chemical structure, this compound can also be explored in material science:
- Polymer Chemistry : The compound can be polymerized to create new materials with specific properties for applications in coatings, adhesives, and composites.
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a precursor for novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Case Study 2: Development of Anti-inflammatory Compounds
Research has shown that modifications to the methoxyanilino group can enhance the anti-inflammatory activity of derivatives synthesized from this compound. In vitro studies indicated reduced levels of pro-inflammatory cytokines, suggesting a mechanism for potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not explicitly detailed in the available literature. it is likely that the compound exerts its effects through binding to specific proteins or enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
6-[(3-Chloro-4-methylphenyl)carbamoyl]-3-cyclohexene-1-carboxylic acid (CAS: Not explicitly listed)
- Structure : Replaces the 2-methoxy group with a 3-chloro-4-methylphenyl group.
- Molecular Formula: C₁₅H₁₅ClNO₃.
- Key Differences :
- The chloro and methyl groups enhance lipophilicity (higher logP) compared to the methoxy substituent.
- Increased steric bulk may influence receptor binding or solubility.
- Applications : Used in pharmacological studies, with identifiers such as AC1LBSLH and MFCD00741255 .
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS: Not explicitly listed)
- Structure : Features a 5-chloro-2-methylphenyl group.
- Key Differences: Chlorine at the 5-position may alter electronic properties (e.g., electron-withdrawing effects).
- Applications : Listed in kinase inhibitor research (CBKinase1_002103) .
6-[(2,4,6-Trichloroanilino)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS: 478040-21-0)
- Structure: Substitutes the 2-methoxy group with a 2,4,6-trichlorophenylhydrazino moiety.
- Molecular Formula : C₁₃H₁₁Cl₃N₂O₃.
- Key Differences: Trichloro groups significantly increase molecular weight (362.6 g/mol) and hydrophobicity.
- Applications : Used in combinatorial chemistry libraries (MLS000755319) .
Variations in the Carbamoyl Substituent
6-(Butylcarbamoyl)-3-cyclohexene-1-carboxylic acid (CAS: 544451-69-6)
- Structure : Replaces the aromatic group with a butyl chain.
- Molecular Formula: C₁₂H₁₉NO₃.
- Lacks aromatic π-π interactions, which may reduce target binding affinity.
6-(Morpholin-4-ylcarbonyl)-3-cyclohexene-1-carboxylic acid (CAS: Not explicitly listed)
- Structure : Incorporates a morpholine ring via the carbamoyl linker.
- Molecular Formula : C₁₂H₁₆N₂O₄.
- Key Differences: Morpholine enhances water solubility due to its polar oxygen atom. May improve bioavailability compared to the methoxyanilino variant.
- Applications : Found in bioactive small molecule libraries (Bionet2_000659) .
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid (CAS: 199443-38-4)
Physicochemical and Stability Comparisons
- Degradation Notes: The core 3-cyclohexene-1-carboxylic acid structure shows resistance to UV-activated persulfate degradation, with carbonate ions having minimal impact on degradation rates .
Biological Activity
6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS Number: 326920-49-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₇NO₄, with a melting point of 143–144 °C. Its structure comprises a cyclohexene core substituted with a methoxyanilino group and a carboxylic acid moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄ |
| Melting Point | 143–144 °C |
| CAS Number | 326920-49-4 |
Anticancer Activity
Recent studies have begun to explore the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can significantly influence biological activity. A notable study highlighted that certain derivatives exhibited significant induction of apoptosis in liver cancer cells through caspase activation and cell cycle arrest .
The mechanisms underlying the biological activity of this compound may involve several pathways:
- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells. This suggests that this compound may also induce apoptosis through similar pathways.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., S phase) has been observed in related studies, which could be a critical mechanism for its anticancer activity.
- Receptor Interaction : Compounds with similar structural motifs have been identified as agonists for specific receptors (e.g., GPR109A), which play roles in metabolic regulation and inflammation .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Anticancer Properties : In vitro assays demonstrated that certain derivatives exhibited enhanced cytotoxicity against HepG2 liver cancer cells compared to their parent compounds. The most effective derivatives were further tested against multiple cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .
- Toxicological Assessment : Toxicological profiles of related compounds suggest that while some exhibit low toxicity, others may pose risks depending on their metabolic pathways. Understanding these profiles is essential for evaluating the safety and efficacy of new derivatives .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid, and how can method validation be performed?
- Methodological Answer :
- Techniques : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., H, C, 2D-COSY), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation .
- Validation : Follow ICH guidelines for specificity (peak homogeneity), accuracy (spike-recovery experiments), precision (intra-/inter-day variability), and linearity (calibration curves). Cross-validate against pharmacopeial standards if applicable .
Q. What synthetic routes are commonly employed to introduce the 2-methoxyanilino carbonyl moiety onto cyclohexene-carboxylic acid scaffolds?
- Methodological Answer :
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxylic acid for amide bond formation with 2-methoxyaniline. Monitor reaction progress via thin-layer chromatography (TLC) .
- Alternative : Employ mixed anhydride or active ester intermediates to improve coupling efficiency under mild conditions.
Q. How should researchers assess the stability of this compound under various storage conditions?
- Methodological Answer :
- Stability Protocols : Conduct accelerated degradation studies at elevated temperatures (40°C, 60°C) and humidity (75% RH). Analyze samples periodically via HPLC to quantify degradation products (e.g., hydrolysis of the amide bond) .
- Data Table :
| Condition | Time (Weeks) | Purity (%) | Major Degradant |
|---|---|---|---|
| 25°C, dark | 4 | 98.5 | None detected |
| 40°C, 75% RH | 4 | 92.3 | Hydrolyzed amide |
Advanced Research Questions
Q. How can discrepancies in NMR chemical shifts during characterization of derivatives be resolved?
- Methodological Answer :
- Advanced NMR : Use N-HMBC to confirm amide connectivity or F NMR (if fluorinated analogs exist). Compare experimental shifts with density functional theory (DFT)-calculated values to resolve ambiguities .
- Case Study : For cyclohexene derivatives, ring current effects may distort shifts; 2D NOESY can clarify spatial arrangements .
Q. What strategies mitigate epimerization during synthesis under acidic/basic conditions?
- Methodological Answer :
- Reaction Optimization : Avoid prolonged exposure to bases (e.g., NaOH) by using buffered conditions (pH 7–8). Employ low-temperature (-20°C) coupling to suppress racemization .
- Protective Groups : Introduce tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize stereochemistry during synthesis .
Q. How can computational modeling predict biological interactions or reactivity?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., cyclooxygenase). Validate with experimental IC values .
Q. What kinetic/thermodynamic methods elucidate cyclization pathways in synthesis?
- Methodological Answer :
- Kinetic Analysis : Use variable-temperature NMR to measure activation energy () for ring-closing steps. Apply Eyring-Polanyi equations to distinguish concerted vs. stepwise mechanisms .
- Isotope Effects : Deuterium labeling at reaction sites to study primary kinetic isotope effects (KIE), indicating bond-breaking/forming steps .
Data Contradiction and Resolution
Q. How should conflicting spectral data (e.g., IR carbonyl stretches vs. X-ray crystallography) be reconciled?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference IR (1700–1750 cm for carbonyl) with X-ray diffraction to confirm bond lengths/angles. Use single-crystal X-ray for definitive structural assignment .
- Case Example : Discrepancies in cyclohexene ring puckering can arise from solution vs. solid-state conformations; compare DFT-optimized geometries with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
